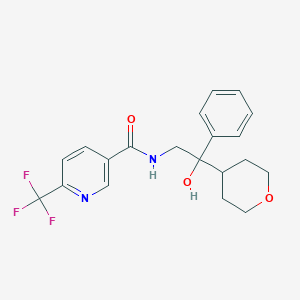

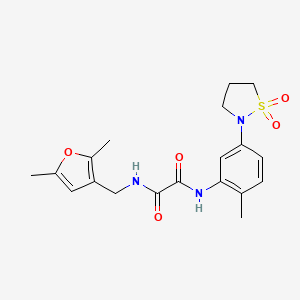

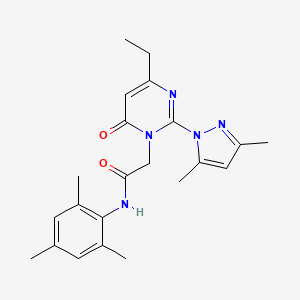

4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives have been synthesized using various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the Friedel-Crafts reaction .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of compounds related to 4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid. Studies such as those by Yurttaş et al. (2022) have developed synthetic routes for derivatives of this compound, highlighting their potential antiproliferative activities. These derivatives have been synthesized through a series of steps aimed at exploring their chemical and physical properties, including their interaction with biological targets like DNA gyrase, showcasing their potential in drug design (Yurttaş, Evren, & Özkay, 2022).

Potential Biological Activities

The compound and its derivatives have also been explored for various biological activities. For instance, the antimicrobial potential of pyrazole derivatives has been examined, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Siddiqui, Idrees, Khati, & Dhonde, 2013). Such research underscores the potential therapeutic applications of these compounds in addressing microbial resistance.

Computational and Theoretical Studies

Computational studies have played a crucial role in understanding the chemical behavior of this compound derivatives. Computational approaches, including density functional theory (DFT) and molecular docking simulations, have been employed to predict the reactivity, stability, and biological target affinity of these compounds. These studies provide valuable insights into the design and development of new molecules with enhanced biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antidiabetic Activity

Exploratory research into the antidiabetic properties of pyrazole-based derivatives linked to sugar moieties has also been conducted. Such compounds have been synthesized and assessed for their ability to influence glucose metabolism, with some showing moderate antidiabetic activity. This line of research indicates the potential for developing new antidiabetic agents leveraging the structural framework of this compound and its derivatives (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have significant effects on various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds have been reported to display superior antipromastigote activity , suggesting that this compound might have similar effects.

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives, which include this compound, have been reported to exhibit a wide range of biological and pharmacological activities .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYZDSXFSWKGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)